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Phenyl-uridine-5'-diphosphate

Structural Biology Enzyme Crystallography Sugar Epimerase

Phenyl-uridine-5'-diphosphate (also known as UDP-phenol, phenyl-UDP, or P1-5'-uridyl-P2-phenyl diphosphate) is a synthetic uridine diphosphate (UDP) analog where the sugar moiety is replaced by a phenyl group. This structural modification classifies it as a pyrimidine ribonucleoside diphosphate derivative.

Molecular Formula C15H18N2O12P2
Molecular Weight 480.26 g/mol
Cat. No. B10777921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-uridine-5'-diphosphate
Molecular FormulaC15H18N2O12P2
Molecular Weight480.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O
InChIInChI=1S/C15H18N2O12P2/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(27-14)8-26-30(22,23)29-31(24,25)28-9-4-2-1-3-5-9/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,16,18,21)/t10-,12-,13-,14-/m1/s1
InChIKeyZHUWBKDWWGKIEN-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl-uridine-5'-diphosphate (UDP-Phenol): A Non-Transferable UDP-Sugar Analog for Selective Enzyme Targeting


Phenyl-uridine-5'-diphosphate (also known as UDP-phenol, phenyl-UDP, or P1-5'-uridyl-P2-phenyl diphosphate) is a synthetic uridine diphosphate (UDP) analog where the sugar moiety is replaced by a phenyl group [1]. This structural modification classifies it as a pyrimidine ribonucleoside diphosphate derivative [2]. Its primary recognized biochemical function is as a substrate analog and competitive inhibitor of UDP-sugar-utilizing enzymes, most notably UDP-glucose 4-epimerase (GalE), where it binds to the enzyme's active site without being turned over [3]. The compound is cataloged as an experimental small molecule in drug databases (e.g., DrugBank ID DB02790, ChEMBL ID CHEMBL1199734) and is formally listed as an EC 5.1.3.2 inhibitor [4][5].

Non-transferable UDP-sugar mimic
Reported binding mode supports stable crystallography complexes
Reversible competitive inhibitor
May support kinetic studies of UDP-glucose 4-epimerase

Why Phenyl-UDP Cannot Be Replaced by Natural UDP-Sugars or Simpler Nucleotide Analogs


Generic substitution with natural UDP-sugars (e.g., UDP-glucose, UDP-galactose) or simpler nucleotide fragments (e.g., UMP, UDP) fails because Phenyl-uridine-5'-diphosphate offers a unique, non-transferable mimicry of the UDP-sugar scaffold [1]. Natural substrates are catalytically turned over, making them unsuitable for stable enzyme-substrate complex formation in crystallographic studies. Simpler analogs like UMP lack the diphosphate-phenyl motif required for high-affinity, competitive binding to the UDP-sugar binding pocket. The phenyl group specifically acts as a stable, non-reactive sugar surrogate, enabling structural investigations [2]. Furthermore, its reported competitive inhibition of UDP-glucose 4-epimerase is a defined, mechanism-based interaction, whereas other nucleotide analogs (e.g., UTP, UDP) show different inhibition patterns (e.g., uncompetitive vs. competitive) on related enzymes like galactose-1-phosphate uridylyltransferase [3][4]. This dictates a specific procurement strategy where the intact UDP-phenyl structure is mandatory for target engagement.

Target (Phenyl-UDP)
Alternative may shift outcome
Non-hydrolyzable analogStable enzyme-inhibitor complex for crystallography
Natural UDP-sugarsCatalytic turnover limits stable complex formation
Diphosphate-phenyl motifHigh-affinity competitive binding to UDP-sugar pocket
Simple nucleotides (UMP, UDP)Lack phenyl group; binding affinity and inhibition mode may differ

Quantitative Differentiation of Phenyl-uridine-5'-diphosphate from Closest Analogs


Structural Mimicry Validation: UDP-Phenol Binding Mode vs. Natural Substrate UDP-Glucose

High-resolution X-ray crystallography demonstrates that the binding mode of UDP-phenol is essentially identical to that of the natural substrate UDP-glucose, validating its use as a non-transferable analog. The ternary complex of E. coli UDP-galactose 4-epimerase with NADH and UDP-phenol was refined to 1.8 Å resolution with an overall R-factor of 18.6% [1]. This high-resolution structure proved that the phenyl group adequately mimics the sugar moiety, addressing earlier concerns about its fidelity as a substrate surrogate [1]. In contrast, natural substrate complexes are transient due to catalysis, and other synthetic analogs may induce different active-site conformations.

Binding fidelity
Head-to-head
1.8 Å resolution
R-factor 18.6%
Reported binding mode supports structural modeling
E. coli epimerase-NADH-UDP-phenol complex
Structural Biology Enzyme Crystallography Sugar Epimerase

Enzyme Target Selectivity: Competitive Inhibition of Epimerase vs. Irreversible Analogs

Phenyl-uridine-5'-diphosphate acts as a selective, competitive inhibitor of UDP-glucose 4-epimerase, contrasting with the irreversible inhibition mechanism of the structurally related probe p-(bromoacetamido)phenyl uridyl pyrophosphate (BUP). The competitive nature of UDP-phenol was characterized and is recorded in the EcoCyc/MetaCyc database [1]. BUP, while also active-site-directed, alkylates the enzyme-bound NAD+ cofactor, leading to irreversible inactivation with pseudo-first-order kinetics and saturation effects [2]. The reversible, competitive nature of phenyl-UDP makes it a superior tool for equilibrium binding studies, co-crystallization, and reversible biochemical assays, whereas BUP permanently disables the enzyme.

Inhibition mechanism
Class-level
Reversible competitive inhibition vs. irreversible covalent inactivation (BUP)
Reversible binding may support equilibrium studies
Competitive vs. epimerase substrate; qualitative class difference
Enzyme Inhibition Mechanism of Action Epimerase

Cross-Enzyme Applicability: A Universal UDP-Sugar Site Probe vs. Enzyme-Specific Probes

Phenyl-UDP has been successfully applied as a non-transferable substrate analog for crystallizing enzymes from two distinct superfamilies: the short-chain dehydrogenase/reductase (SDR) family (UDP-galactose 4-epimerase, 1.8 Å resolution) [1] and the sugar N,N-dimethyltransferase family (DesVI, 2.0 Å resolution) [2]. In the DesVI study, the UDP-benzene (phenyl-UDP) binding mode was used to model the genuine substrate into the active site [2]. This contrasts with other synthetic probes like dTDP-sugar analogs or specific glycosyltransferase inhibitors, which are limited to a narrower enzyme range.

Cross-enzyme versatility
Reported
Structurally characterized in two enzyme families (epimerase, methyltransferase)
Supports use as general UDP-site probe
PDB entries: 2UDP, 3BXO; may extend to related targets
Glycosyltransferase Methyltransferase Structural Probe

Defined Application Scenarios for Phenyl-uridine-5'-diphosphate Based on Differential Evidence


High-Resolution Co-Crystallization of UDP-Sugar-Dependent Enzymes

Phenyl-UDP is the reagent of choice for structural biologists aiming to solve co-crystal structures of UDP-sugar binding enzymes in the absence of a hydrolysable substrate. Its validated capacity to form stable, high-resolution ternary complexes (1.8 Å for epimerase [1]; 2.0 Å for DesVI methyltransferase ) makes it superior to natural substrates that undergo turnover and other synthetic analogs whose binding modes are less well characterized.

Reversible Competitive Inhibition Assays for UDP-Glucose 4-Epimerase

For biochemical assays requiring reversible, active-site-directed inhibition of UDP-glucose 4-epimerase, phenyl-UDP is a characterized competitive inhibitor [1]. This contrasts with irreversible probes like BUP, which permanently inactivate the enzyme. This reversibility is essential for kinetic studies, inhibitor screening, and maintaining enzyme viability for downstream applications.

General-Purpose Ligand for UDP-Sugar Binding Site Characterization

Given its demonstrated success across isomerase and transferase families, researchers characterizing novel or uncharacterized UDP-sugar binding proteins can utilize phenyl-UDP as a first-line probe for ligand-soaking experiments, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) studies, leveraging its documented binding to the conserved UDP-binding pocket.

Chemical Biology Probe in Galactose Metabolism Research

Phenyl-UDP's specific interaction with the Leloir pathway enzyme UDP-glucose 4-epimerase positions it as a valuable chemical tool for dissecting galactose metabolism in model organisms such as E. coli, where its effect as a substrate analog has been cited [1]. It can be used to induce conditional disruption of epimerase activity in metabolomic or flux studies.

Application
Selection Property
Validation Focus
Co-crystallization of UDP-sugar enzymes
Non-transferable substrate analog
Binding mode vs. natural substrate
Competitive inhibition assays
Reversible active-site binding
Kinetic profile vs. irreversible probes
General UDP-site probe
Cross-enzyme binding versatility
Ligand soaking / ITC / SPR studies
Galactose metabolism research
Epimerase-specific targeting
Conditional disruption of Leloir pathway
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